molecular formula C22H21ClN2O2 B11361663 N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11361663
M. Wt: 380.9 g/mol
InChI Key: GMQLMGVDBYKCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-16-6-5-7-17(2)22(16)27-15-21(26)25(20-8-3-4-13-24-20)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3

InChI Key

GMQLMGVDBYKCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.

    Introduction of the Dimethylphenoxy Group: The chlorophenyl intermediate is then reacted with 2,6-dimethylphenol under basic conditions to introduce the dimethylphenoxy group.

    Formation of the Pyridinyl Acetamide: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid and an appropriate coupling reagent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.